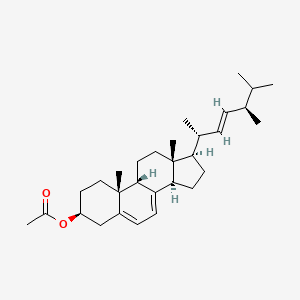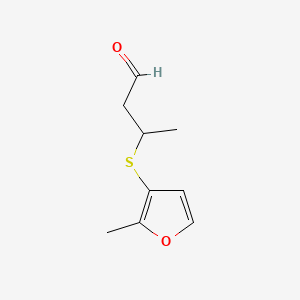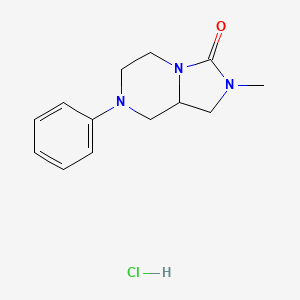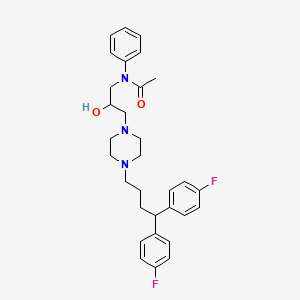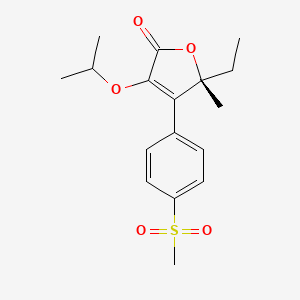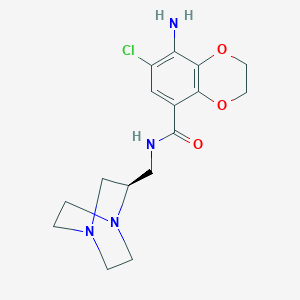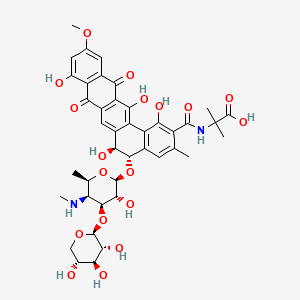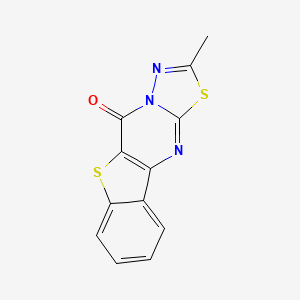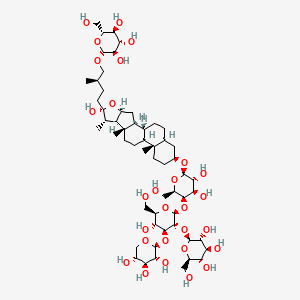
Uttroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uttroside B is a potent saponin derived from the plant Solanum nigrum Linn, commonly known as black nightshade. This compound has garnered significant attention due to its remarkable efficacy against liver cancer. It has been shown to be ten times more cytotoxic to the HepG2 liver cancer cell line than sorafenib, the only drug approved by the Food and Drug Administration for liver cancer at the time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uttroside B involves a challenging process due to its complex structure. Researchers have successfully completed a synthesis program, which is crucial for advancing this compound towards clinical applications .
Industrial Production Methods: Q BioMed Inc. and Chemveda Life Sciences have collaborated to scale up the production of this compound. This collaboration aims to prepare for pre-clinical evaluation, Orphan Drug filing, and Investigational New Drug application .
Chemical Reactions Analysis
Types of Reactions: Uttroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and safety.
Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as oxidizing agents, reducing agents, and catalysts. Specific conditions, such as temperature and pH, are optimized to achieve the desired reactions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is then further tested for its cytotoxicity and efficacy against liver cancer cells .
Scientific Research Applications
Uttroside B has shown significant potential in various scientific research applications:
Chemistry: It serves as a model compound for studying saponins and their chemical properties.
Biology: this compound is used to investigate the biological pathways involved in liver cancer.
Mechanism of Action
Uttroside B exerts its effects by inducing apoptosis in liver cancer cells. It down-regulates the activation of the mitogen-activated protein kinase and mammalian target of rapamycin pathways, leading to cell death. This mechanism is crucial for its cytotoxicity against liver cancer cells .
Comparison with Similar Compounds
- Sorafenib: The only Food and Drug Administration-approved drug for liver cancer at the time, but Uttroside B is ten times more cytotoxic .
- Solasonine: Another saponin from Solanum nigrum Linn, known for its anticancer properties .
Uniqueness of this compound: this compound stands out due to its superior cytotoxicity against liver cancer cells and its potential for large-scale production. Its efficacy and safety profile make it a unique and promising candidate for further research and development .
Properties
CAS No. |
88048-09-3 |
|---|---|
Molecular Formula |
C56H94O28 |
Molecular Weight |
1215.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |
InChI Key |
FJLUJBDSFBGOPL-YOKUEUOXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


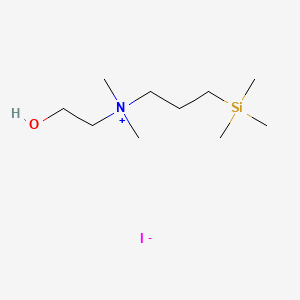
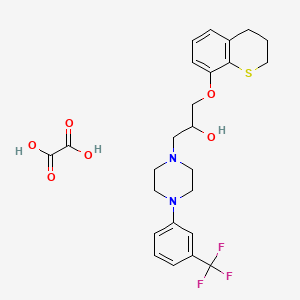

![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
